molecular formula C13H23ClN2O3 B13557653 tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate

tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate

Cat. No.: B13557653
M. Wt: 290.78 g/mol
InChI Key: QYTOSGIBMHGYMY-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing commercially available reagents and solvents. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: For substitution reactions involving the chloromethyl group.

    Oxidizing and Reducing Agents: For modifying the oxazoline ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the oxazoline ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development .

Industry: In the industrial sector, tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate exerts its effects involves interactions with specific molecular targets. The oxazoline ring and the carbamate group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is unique due to its combination of a tert-butyl carbamate group and an oxazoline ring. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

IUPAC Name

tert-butyl N-[2-[5-(chloromethyl)-5-methyl-4H-1,2-oxazol-3-yl]propan-2-yl]carbamate

InChI

InChI=1S/C13H23ClN2O3/c1-11(2,3)18-10(17)15-12(4,5)9-7-13(6,8-14)19-16-9/h7-8H2,1-6H3,(H,15,17)

InChI Key

QYTOSGIBMHGYMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C(C)(C)NC(=O)OC(C)(C)C)CCl

Origin of Product

United States

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